3-(Diethylsulfamoyl)-4-methoxybenzoic acid
Overview
Description
3-(Diethylsulfamoyl)-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C12H17NO5S and its molecular weight is 287.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Toxicity Assessment in Chemical Production
Research by Gorokhova et al. (2020) highlights the importance of understanding the toxic properties of benzoic acid derivatives, which includes compounds similar to 3-(Diethylsulfamoyl)-4-methoxybenzoic acid. This study emphasizes the need for detailed toxicity assessments of these compounds, considering their widespread use in chemical production.
Potential in Drug Synthesis
Satpute et al. (2019) discuss the synthesis of novel ether derivatives of vanillic acid, a compound structurally related to this compound, exploring their potential antibacterial activity. This suggests the possibility of using similar derivatives in developing new drug candidates, highlighting the role of such compounds in pharmaceutical research Satpute et al. (2019).
Environmental Impact of Pesticides
The study by Maga et al. (2021) on chloromethoxybenzoic acid derivatives, which are structurally related to this compound, underlines the environmental impact of these compounds. Used in pesticides, these derivatives can detrimentally affect the environment, necessitating the development of methods for their detection and control.
Synthesis in Cardiotonic Drugs
D. Lomov's 2019 research presents an approach to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid, a compound related to this compound, as an intermediate in cardiotonic drug preparation. This indicates the potential use of similar compounds in the synthesis of drugs for heart conditions Lomov (2019).
Molecularly Imprinted Polymers for Extraction
Bhawani et al. (2020) explore the use of molecularly imprinted polymers of vanillic acid for extraction from blood serum. Since vanillic acid shares structural similarities with this compound, this research points to the potential of using similar techniques for the extraction and purification of such compounds Bhawani et al. (2020).
Properties
IUPAC Name |
3-(diethylsulfamoyl)-4-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-4-13(5-2)19(16,17)11-8-9(12(14)15)6-7-10(11)18-3/h6-8H,4-5H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIWPCKBPCFECV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967682 | |
Record name | 3-(Diethylsulfamoyl)-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299181-34-3, 5316-26-7 | |
Record name | 3-[(Diethylamino)sulfonyl]-4-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299181-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Diethylsulfamoyl)-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.